![molecular formula C16H18O4S2 B14348668 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol CAS No. 95971-31-6](/img/structure/B14348668.png)
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol is a chemical compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone through sulfanyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol typically involves the reaction of 1,4-dimercaptobutane-2,3-diol with 4-hydroxybenzene derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Ether or amine derivatives.
Applications De Recherche Scientifique
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol involves its ability to undergo redox reactions. The sulfanyl groups can donate or accept electrons, making the compound an effective reducing agent. This property is particularly useful in biochemical applications where it can reduce disulfide bonds in proteins, thereby altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiothreitol (DTT): A well-known reducing agent with similar thiol groups.
1,4-Dimercaptobutane-2,3-diol: A precursor in the synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol.
NACMEAA: A hybrid of cysteine and cysteamine with disulfide-reducing properties.
Uniqueness
This compound is unique due to the presence of hydroxyphenyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
95971-31-6 |
|---|---|
Formule moléculaire |
C16H18O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,4-bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C16H18O4S2/c17-11-1-5-13(6-2-11)21-9-15(19)16(20)10-22-14-7-3-12(18)4-8-14/h1-8,15-20H,9-10H2 |
Clé InChI |
KYAJBMFSBKECJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCC(C(CSC2=CC=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




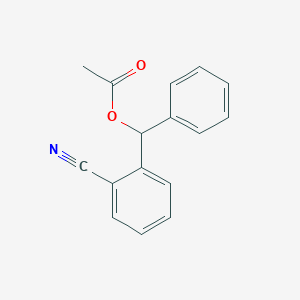

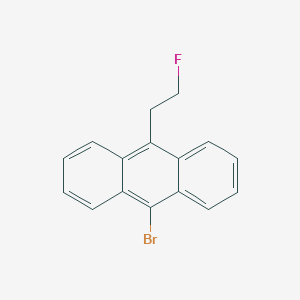
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
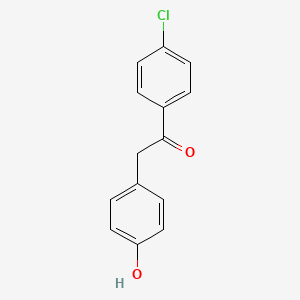
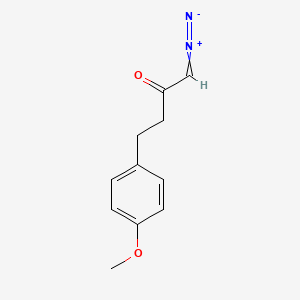

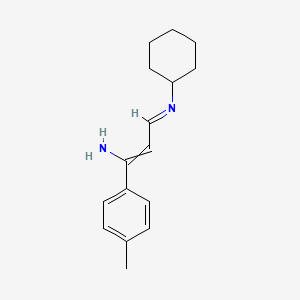
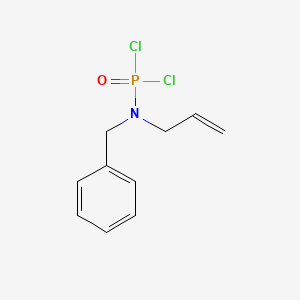
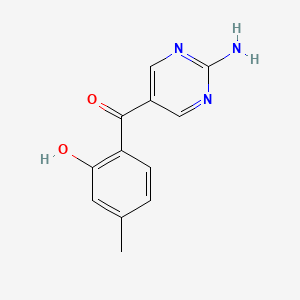

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
